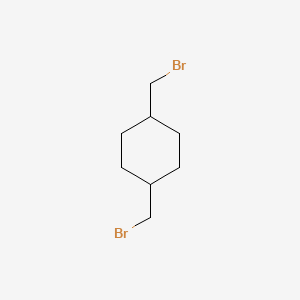
2-(4-Bromophenyl)quinoline-4-carbohydrazide
Vue d'ensemble
Description
2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its significant biological activities. This compound has been extensively studied for its potential as a microbial DNA-gyrase inhibitor, making it a promising candidate in the field of antimicrobial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromoaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions may produce quinoline-4-carbohydrazide derivatives with different substituents .
Applications De Recherche Scientifique
2-(4-Bromophenyl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbohydrazide involves its interaction with microbial DNA gyrase, an essential enzyme for DNA replication. By inhibiting this enzyme, the compound disrupts the replication process, leading to the death of microbial cells. This mechanism makes it a potent antimicrobial agent . Additionally, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds have shown significant anticancer activities, particularly against breast carcinoma cells.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness
2-(4-Bromophenyl)quinoline-4-carbohydrazide stands out due to its dual antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQRCVLQVHHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373749 | |
| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351899-02-0 | |
| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Bromophenyl)quinoline-4-carbohydrazide interact with its target, DNA gyrase, and what are the downstream effects?
A1: While the provided research [] doesn't directly elucidate the precise binding mechanism, it suggests that this compound derivatives likely inhibit DNA gyrase activity. DNA gyrase is an essential bacterial enzyme responsible for controlling DNA supercoiling, a crucial process for bacterial replication and transcription. Inhibiting this enzyme effectively disrupts these processes, ultimately leading to bacterial cell death. The research highlights that compound 6b, a specific derivative within this group, exhibited significant inhibitory activity against Staphylococcus aureus DNA gyrase with an IC50 value of 33.64 μM. Furthermore, molecular docking studies revealed a strong binding affinity of compound 6b to the enzyme, exceeding even the known inhibitor ciprofloxacin. This suggests that this compound derivatives likely exert their antimicrobial effect by directly interfering with DNA gyrase activity, hindering vital bacterial processes.
Q2: What insights did the Structure-Activity Relationship (SAR) study provide regarding this compound derivatives?
A2: The SAR study conducted in the research [] emphasized the importance of the hydrazine moiety present in this compound derivatives for their antimicrobial activity. Whether the hydrazine group exists in its cyclic or open form significantly impacts the compound's effectiveness against bacterial growth. This finding underscores the crucial role of the hydrazine moiety in interacting with the bacterial target, likely DNA gyrase, and highlights its potential for further structural optimization to enhance potency and target selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
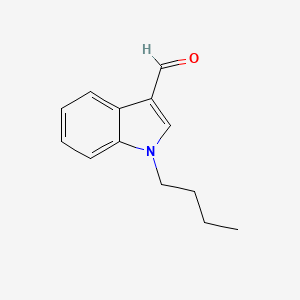
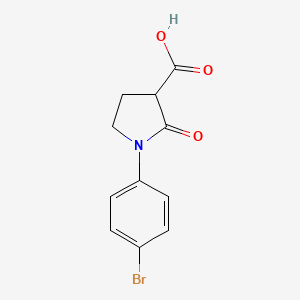
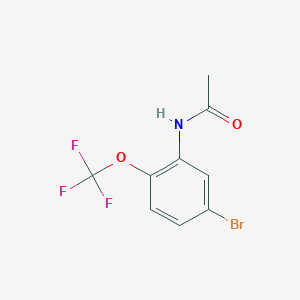

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)
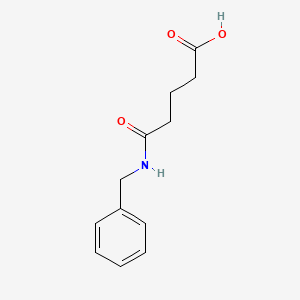
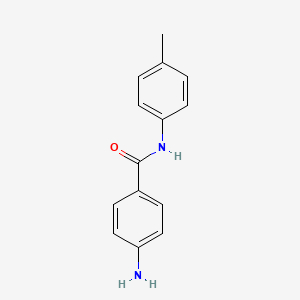



![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)
